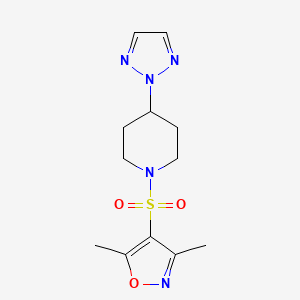![molecular formula C9H17NO4S B2752792 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate CAS No. 172749-96-1](/img/structure/B2752792.png)
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of the amino acid cysteine and possesses unique properties that make it a valuable tool for various applications.
Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter pylori Agents A novel set of carbamates derived from a specific scaffold displayed potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate exhibited low minimal inhibition concentration values against various H. pylori strains, including those resistant to metronidazole or clarithromycin. Its pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials used in H. pylori treatment regimens, with a very low rate of resistance development, marking it as a promising anti-H. pylori agent (Carcanague et al., 2002).
S-Adenosylmethionine Applications S-adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases, demonstrating the diverse use of sulfur-containing compounds in biological systems. SAM is utilized across various biochemical processes, highlighting the central role of sulfur in metabolic reactions and the potential applications of sulfur-containing compounds in biotechnology and pharmaceutical research (Fontecave et al., 2004).
Synthesis of Optically Active Compounds A simple synthesis method for optically active analogs, including 2-fluoropropanoic acid, demonstrates the application of sulfur-containing compounds in the development of high-purity chiral compounds. These compounds have significant potential in medicinal chemistry and the synthesis of pharmaceuticals, showcasing the versatility of sulfur-containing compounds in synthetic organic chemistry (Fritz-Langhals & Schütz, 1993).
Fluorescence Sensor Development Coumarin-triazole derivatives, including sulfur-containing compounds, have been studied for their application as fluorescence sensors for the detection of iron(III) ions. These compounds exhibit high sensitivity and selectivity for Fe3+ ions, demonstrating the potential of sulfur-containing compounds in the development of sensitive and selective sensors for metal ions in various environmental and biological contexts (Joshi et al., 2015).
Catalytic Applications Sulfur-containing compounds have been utilized in the development of catalysts for chemical reactions, such as the biphasic catalytic hydroformylation of styrene. A water-soluble ligand synthesized from sulfur-containing components demonstrated effective catalytic activity in this process, highlighting the role of sulfur-containing compounds in facilitating environmentally safe and efficient catalytic reactions (Alam et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGIAKIPSDCYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172749-96-1 |
Source


|
| Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)




![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)